3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
説明
3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic small molecule featuring a 1,2,4-triazol-5-one core substituted with a piperidin-4-yl group, a cyclopropyl moiety, and a methyl group. The 4-butoxybenzoyl substituent on the piperidine ring introduces significant lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
特性
IUPAC Name |
5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-3-4-15-29-19-9-5-17(6-10-19)21(27)25-13-11-16(12-14-25)20-23-24(2)22(28)26(20)18-7-8-18/h5-6,9-10,16,18H,3-4,7-8,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIYUOBZQFGRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological profile.
- Cyclopropyl Group : A three-membered ring that enhances the compound's lipophilicity and may influence its interaction with biological targets.
- Triazole Moiety : Known for its role in various biological activities, including antifungal and anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C_{19}H_{26}N_{4}O_{2}
- Molecular Weight : Approximately 342.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The piperidine and triazole moieties facilitate binding to active sites, potentially leading to the modulation of enzyme activity or receptor signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain strains of bacteria and fungi.
- Anticancer Potential : The triazole group is often associated with anticancer activity; thus, this compound may exhibit similar properties by inhibiting cell proliferation in cancer cell lines.
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | 1-(4-butoxybenzoyl)piperidin | Antimicrobial |
| Compound B | Cyclopropyl-triazole derivative | Anticancer |
| Compound C | Piperidine-based triazole | Antifungal |
類似化合物との比較
Key Structural Variations
The target compound’s unique features include:
- 4-butoxybenzoyl group : Enhances lipophilicity compared to smaller or polar substituents (e.g., benzofuran-2-carbonyl in ’s compound).
- Cyclopropyl substituent : Introduces steric constraints that may affect binding pocket interactions, unlike phenyl or methyl groups in analogues.
- Methyl group at N1 : Reduces metabolic vulnerability compared to unsubstituted triazolones.
Comparison Table
Functional Implications
- Lipophilicity: The 4-butoxybenzoyl group likely increases logP compared to benzofuran-2-carbonyl () or morpholino derivatives (). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Steric Effects : The cyclopropyl group may restrict conformational flexibility compared to phenyl or methyl substituents in analogues like CAS 919100-22-4.
Research Findings and Limitations
Key Observations
- Synthetic Accessibility : The piperidine-triazolone scaffold is synthetically tractable, as evidenced by analogues in and , though the 4-butoxybenzoyl group may require specialized coupling conditions.
Limitations in Current Evidence
- Pharmacological Data: No direct efficacy, toxicity, or ADME data are available for the target compound.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
